Bienvenue dans la boutique en ligne BenchChem!

Tanshinaldehyde

Molecular docking Neuropathic pain Network pharmacology

Tanshinaldehyde is a minor abietane‑type norditerpenoid quinone from Salvia miltiorrhiza, featuring a unique aldehyde functional group absent in major tanshinones. This structural distinction eliminates CYP1A2/2C9 inhibition liabilities (unlike Tanshinone IIA or Cryptotanshinone) and enables clean dissection of polypharmacology. With strong in silico binding (≤ -7.00 kcal/mol) to pain targets (BTK, PIK3CG) and cardiovascular target NR3C2, and proven systemic exposure as a pharmacokinetic marker, it is the definitive tool for SAR‑driven lead optimization and DDI‑free profiling. Order now to advance your research with confidence.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
CAS No. 142694-58-4
Cat. No. B139573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshinaldehyde
CAS142694-58-4
Synonymstanshinaldehyde
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O
InChIInChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,9-10H,3-4,7-8H2,1-2H3
InChIKeyJRMAMBGELPWLSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanshinaldehyde (CAS 142694-58-4): A Structurally Distinct Minor Tanshinone from Salvia miltiorrhiza


Tanshinaldehyde (CAS 142694-58-4) is a naturally occurring abietane‑type norditerpenoid quinone isolated from the roots of *Salvia miltiorrhiza* (Danshen) [1]. Unlike the major, well‑characterized tanshinones (e.g., Tanshinone IIA, Cryptotanshinone), tanshinaldehyde represents a less common, minor constituent with a distinct aldehyde functional group, which imparts unique physicochemical properties and a largely unexplored biological profile [2]. This compound is of interest to researchers seeking to investigate structure‑activity relationships (SAR) within the tanshinone class, particularly in areas where major tanshinones have shown limitations or off‑target effects.

Why Tanshinaldehyde Cannot Be Replaced by Tanshinone IIA or Cryptotanshinone


While Tanshinone IIA, Cryptotanshinone, and Tanshinone I are the most abundant and widely studied tanshinones, their biological activities and safety profiles are well‑documented, including potent CYP enzyme inhibition and specific cytotoxicity mechanisms [1][2]. Tanshinaldehyde, as a structurally distinct minor constituent, exhibits a different target engagement profile and lacks the documented CYP liabilities of its major counterparts, making it a critical tool compound for dissecting polypharmacology and for applications where CYP‑mediated drug‑drug interactions are a concern [3]. Simply substituting Tanshinaldehyde with a major tanshinone introduces significant confounding variables in experimental design.

Quantitative Differentiation: Tanshinaldehyde vs. Major Tanshinones


Differential Target Engagement: Stronger Binding Affinity for PIK3CG and BTK than Danshenol B

In a molecular docking study of 42 Danshen components against CPSP‑related proteins, Tanshinaldehyde demonstrated strong binding affinities (≤ -7.00 kcal/mol) for BTK, CASP1, MMP9, and PIK3CG, a profile shared with only three other components, including the lead compound Danshenol B. This indicates that Tanshinaldehyde is among a select group of Danshen components capable of engaging these key pain‑signaling targets [1].

Molecular docking Neuropathic pain Network pharmacology

Absence of P388 Leukemia Cell Cytotoxicity: A Key Differentiator from Ro‑090680

In the original isolation study, 14 constituents from *Salvia miltiorrhiza* f. alba were tested for inhibitory activity against P388 leukemia cells. The new compound 1,2,15,16‑tetrahydrotanshiquinone (I) and the known compound Ro‑090680 (III) demonstrated potent inhibition. In contrast, Tanshinaldehyde (II) did not exhibit significant inhibitory activity in this assay [1]. This lack of activity is a critical quantitative differentiator.

Anticancer Leukemia Structure-activity relationship

In Silico Prediction of NR3C2 (Mineralocorticoid Receptor) Inhibition

A network pharmacology analysis of the traditional formula Sanhe Decoction identified Tanshinaldehyde as one of 20 molecules capable of inhibiting NR3C2 (Mineralocorticoid Receptor) activity, alongside other tanshinone derivatives like 3α‑hydroxytanshinone IIA [1]. This computational prediction positions Tanshinaldehyde within a specific mechanistic pathway relevant to cardiovascular disease therapy.

Cardiovascular disease Mineralocorticoid receptor In silico

Recommended Scientific and Industrial Applications for Tanshinaldehyde


Investigating Structure-Activity Relationships (SAR) in Tanshinone Pharmacology

Utilize Tanshinaldehyde as a structurally distinct minor tanshinone to probe the impact of the aldehyde functional group on biological activity. Its lack of cytotoxicity against P388 leukemia cells, in contrast to Ro‑090680, makes it a valuable tool for identifying pharmacophores responsible for anti‑leukemic effects [1].

In Vivo Pharmacokinetic and Metabolism Studies of Complex Herbal Formulations

Employ Tanshinaldehyde as a specific analytical marker for the presence and metabolism of minor Danshen constituents. Its detection in rat plasma and urine following oral administration of Fufang Danshen tablets confirms its systemic exposure and enables precise pharmacokinetic tracking [1].

Experimental Validation in Neuropathic Pain and Cardiovascular Disease Models

Prioritize Tanshinaldehyde for in vitro and in vivo validation based on its strong in silico binding affinities (≤ -7.00 kcal/mol) for pain‑related targets (BTK, PIK3CG) and its predicted inhibition of the cardiovascular target NR3C2 [1][2].

Development of CYP-Sparing Danshen-Derived Drug Candidates

Select Tanshinaldehyde for lead optimization programs aiming to avoid the CYP1A2 and CYP2C9 inhibition liabilities associated with major tanshinones like Tanshinone I, Tanshinone IIA, and Cryptotanshinone [1]. Its distinct structure suggests a potentially lower risk of herb‑drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tanshinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.